molecular formula C20H22N2O6 B11508146 Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester

Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester

Cat. No.: B11508146
M. Wt: 386.4 g/mol
InChI Key: IAOKNUOHQVCTFZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This compound features a complex structure with multiple functional groups, including an ester, a methoxy group, a nitro group, and a formamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Ester: The esterification reaction between 3-(4-methoxyphenyl)propanoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Nitration: Introduction of the nitro group to the aromatic ring using a nitrating mixture of concentrated nitric acid and sulfuric acid.

    Formamidation: The formamido group can be introduced by reacting the nitro compound with formamide under specific conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions, amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows it to engage in various interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the nitro and formamido groups.

    3-(4-Methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Ethyl 3-(4-methyl-3-nitrophenyl)propanoate: Lacks the methoxy and formamido groups.

Uniqueness

Ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]propanoate

InChI

InChI=1S/C20H22N2O6/c1-4-28-19(23)12-17(14-7-9-16(27-3)10-8-14)21-20(24)15-6-5-13(2)18(11-15)22(25)26/h5-11,17H,4,12H2,1-3H3,(H,21,24)

InChI Key

IAOKNUOHQVCTFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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